molecular formula C6H4BrN3 B3034108 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1378816-68-2

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B3034108
CAS No.: 1378816-68-2
M. Wt: 198.02 g/mol
InChI Key: SKWPOBAVJBHMMY-UHFFFAOYSA-N
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Description

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine is a brominated heterocyclic compound featuring a fused pyrrole-pyrimidine scaffold. This structure positions it as a versatile intermediate in medicinal chemistry, particularly in synthesizing antitumor and antiviral agents. Its bromine atom at the 7-position enhances reactivity for cross-coupling reactions, enabling further functionalization . Notably, derivatives like 7-bromo-5H-pyrrolo[3,2-d]pyrimidin-4-ol are critical in synthesizing antiviral agents but are costly ($280/g), reflecting their synthetic complexity and high demand . The compound’s planar aromatic system allows interactions with biological targets such as kinases and folate enzymes, making it valuable in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine typically involves the bromination of pyrrolo[3,2-d]pyrimidine. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base such as potassium carbonate.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 7-amino-5H-pyrrolo[3,2-d]pyrimidine, while oxidation can produce this compound N-oxide.

Scientific Research Applications

Overview

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound with significant potential in various scientific and medicinal fields. Its unique structural features, including a fused pyrrole and pyrimidine ring, contribute to its biological activity, making it a valuable compound in drug discovery and development.

Medicinal Chemistry

Kinase Inhibition
The compound has emerged as a promising scaffold for the development of kinase inhibitors. Research indicates that derivatives of this compound can inhibit p21-Activated Kinase 4 (PAK4), which is implicated in cancer progression. For example, certain derivatives have demonstrated potent inhibitory activities against PAK4 with IC50 values as low as 2.7 nM, suggesting their potential as lead compounds for targeted cancer therapies.

Antiviral Activity
Recent studies have identified this compound and its analogs as promising antiviral agents against flaviviruses. This highlights its potential application in developing therapeutics for viral infections, particularly in areas where flavivirus-related diseases are prevalent.

Biological Studies

Cell Cycle Regulation and Apoptosis
Research has shown that compounds similar to this compound can induce cell cycle arrest and apoptosis in cancer cell lines such as HepG2. This is associated with an increase in pro-apoptotic proteins like caspase-3 and Bax, alongside the downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest that the compound could play a role in cancer treatment by promoting programmed cell death in malignant cells.

Material Science

Organic Semiconductors
The unique properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors. Its ability to form complex structures can be exploited in creating advanced materials for electronic applications.

Synthesis and Functionalization

The synthesis of this compound typically involves bromination of the parent pyrrolo[3,2-d]pyrimidine compound using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. This process can be optimized for yield and purity through various reaction parameters.

Table: Synthesis Methods

MethodReagentsConditionsYield
BrominationBromine/NBSRoom temperatureHigh
SubstitutionAmines/ThiolsBase catalyzedModerate
OxidationH₂O₂/m-chloroperbenzoic acidVariesVariable

Case Studies

Several studies have documented the applications of this compound:

  • Antiviral Activity Against Flaviviruses
    A study demonstrated that derivatives of this compound effectively inhibited flavivirus replication in vitro, suggesting a pathway for therapeutic development against dengue and Zika viruses.
  • Cancer Therapeutics Development
    Research focusing on its interaction with PAK4 showed that modifications to the pyrrolo[3,2-d]pyrimidine structure could enhance selectivity and potency against specific cancer cell lines.
  • Material Science Innovations
    Investigations into its properties as an organic semiconductor revealed potential applications in flexible electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can disrupt various cellular pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells.

Comparison with Similar Compounds

The biological and chemical properties of pyrrolo-pyrimidine derivatives vary significantly based on substituent positions, halogenation patterns, and additional functional groups. Below is a comparative analysis of 7-bromo-5H-pyrrolo[3,2-d]pyrimidine and its structural analogs:

Structural and Functional Comparisons

Key Findings from Comparative Studies

Substituent Position Dictates Target Specificity :

  • Bromine at C7 (as in this compound) enhances reactivity for Suzuki couplings, enabling diversification into antitumor agents . In contrast, bromine at C5 (e.g., 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) is associated with kinase inhibition but requires additional substituents (e.g., Cl, CH₃) for optimal activity .
  • Methoxy groups at C4 (e.g., 5-bromo-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine) improve solubility and metabolic stability compared to halogenated analogs .

Impact on Enzyme Inhibition: The pyrrolo[2,3-d]pyrimidine scaffold in LY231514 inhibits multiple folate enzymes (TS, DHFR, GARFT) with nanomolar potency, driven by polyglutamation . In contrast, pyrrolo[3,2-d]pyrimidine derivatives (e.g., IIB-2) target kinases like ALK, with substituents like sulfones enhancing mutant selectivity .

Cost and Synthetic Accessibility: The 7-bromo derivative’s 4-OH analog is priced at $280/g, significantly higher than its non-brominated counterpart ($9.90/g), reflecting bromine’s role in increasing synthetic complexity .

Resistance Profile :

  • Pyrrolo[3,2-d]pyrimidine-based IIB-2 overcomes the G1202R ALK mutation (IC₅₀ = 37 nM), a common resistance mechanism, outperforming earlier drugs like Crizotinib .

Biological Activity

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique bicyclic structure that includes a pyrrole ring fused to a pyrimidine ring. The molecular formula is C7H5BrN3C_7H_5BrN_3, with a molecular weight of approximately 197.03 g/mol. The presence of bromine at the 7-position contributes significantly to its reactivity and biological profile .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Notably, it has been shown to inhibit specific kinases, which play critical roles in signaling pathways associated with cancer progression and other diseases.

Inhibition of Kinases

Research indicates that compounds structurally related to this compound can inhibit p21-Activated Kinase 4 (PAK4), which is implicated in tumor growth and metastasis. For instance, derivatives of pyrrolo[3,2-d]pyrimidines demonstrated potent inhibitory activities against PAK4 with IC50 values as low as 2.7 nM . This suggests that such compounds could serve as effective lead compounds for developing targeted cancer therapies.

Biological Activity in Cancer Research

Numerous studies have evaluated the anticancer properties of this compound and its analogues.

Cell Cycle Arrest and Apoptosis

One notable study demonstrated that a compound with a similar structure induced cell cycle arrest and apoptosis in HepG2 liver cancer cells. This effect was accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax, alongside a decrease in Bcl-2 expression .

Antiproliferative Effects

The antiproliferative activity has been quantified across various cancer cell lines. For example:

  • IC50 Values : Compounds related to this scaffold have shown IC50 values ranging from 0.0140.014 to 14.5μM14.5\mu M against different cancer cell lines .
  • Cell Line Studies : The effects were particularly pronounced in triple-negative breast cancer models, where significant inhibition of cell proliferation was observed .

Case Study 1: PAK4 Inhibition

A series of derivatives based on the pyrrolo[3,2-d]pyrimidine scaffold were synthesized and evaluated for their ability to inhibit PAK4. Compound 5n exhibited an IC50 value of 7.8 nM7.8\text{ nM} against the MV4-11 leukemia cell line and induced apoptosis through G0/G1 phase arrest .

Case Study 2: Anticancer Efficacy

In another study involving halogenated pyrrolo[3,2-d]pyrimidines, researchers found that these compounds could effectively induce DNA damage in cancer cells while maintaining low toxicity profiles. The maximum tolerated doses (MTD) in mice were reported between 55 and 10 mg kg10\text{ mg kg} .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

Study Target IC50 (nM) Effect Cell Line
Study 1PAK42.7InhibitionMV4-11
Study 2Various Cancer Cells0.014 - 14.5AntiproliferativeMultiple Lines
Study 3HepG2Not specifiedInduced apoptosisHepG2

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Bromo-5H-pyrrolo[3,2-d]pyrimidine?

Answer: The synthesis of this compound typically involves bromination or functionalization of precursor pyrrolopyrimidine scaffolds. Two validated methods include:

  • Method A (Alkylation followed by Bromination):
    • Start with 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (12).
    • React with N-bromosuccinimide (NBS) in dry dichloromethane at room temperature for 2 hours.
    • Purify via silica gel chromatography (MeOH:CH₂Cl₂ = 1:99). Yield: 76% .
  • Method B (Direct Bromination):
    • Use NaH as a base in DMF with iodomethane for methyl group introduction.
    • Subsequent bromination steps adjust substituent positions. Yield: 88% with m.p. 200–201°C .
      Key Analytical Data:
  • ¹H NMR: Peaks at δ 8.65 (s, 1H, C2-H) and δ 4.50 (s, 3H, CH₃) confirm substitution patterns .
  • HRMS: Matches theoretical mass (e.g., 244.9359 vs. 244.9355 calculated) .

Q. How is NMR spectroscopy employed to confirm the structure of this compound derivatives?

Answer: ¹H and ¹³C NMR are critical for verifying substituent positions and electronic environments:

  • Aromatic Region (¹H NMR): Singlets near δ 8.6–8.7 ppm indicate protons at the 2-position of the pyrrolopyrimidine core, while bromine’s deshielding effect shifts adjacent protons upfield .
  • ¹³C NMR: Carbons adjacent to bromine (C7) show distinct shifts (e.g., ~95–100 ppm for C-Br) .
  • Cross-Validation: Compare with analogs like 4-chloro-5-ethyl derivatives, where ethyl groups exhibit characteristic triplet/multiplet patterns in aliphatic regions .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the yield and purity of this compound?

Answer: Optimization is critical for scalability and reproducibility:

  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance bromination efficiency by stabilizing intermediates. Non-polar solvents (e.g., CH₂Cl₂) reduce side reactions .
  • Temperature Control: Room-temperature bromination (Method B) minimizes decomposition vs. reflux conditions, which may degrade heat-sensitive intermediates .
  • Catalyst Selection: NaH in Method A ensures deprotonation for methyl group introduction, while NBS in Method B provides regioselective bromination .
    Data Table:
MethodSolventTemp.CatalystYieldPurity (HPLC)
ADMF0°C→RTNaH88%>95%
BCH₂Cl₂RTNBS76%90%

Q. How does bromine substitution at the 7-position affect biological activity compared to other halogenated analogs?

Answer: Bromine’s steric and electronic properties significantly modulate kinase inhibition:

  • Kinase Inhibition (e.g., EGFR, VEGFR2): Bromine at C7 enhances binding affinity due to its larger atomic radius and hydrophobic interactions with kinase active sites. For example, 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine shows IC₅₀ values <100 nM for EGFR, while brominated analogs may improve selectivity .
  • Comparative Data:
    • 7-Bromo derivative: Higher metabolic stability vs. chloro analogs due to reduced oxidative dehalogenation .
    • 5-Iodo analog: Lower solubility but stronger π-stacking in DNA-binding studies .

Q. How can researchers resolve contradictions in spectroscopic data for pyrrolo[3,2-d]pyrimidine derivatives across studies?

Answer: Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Standardized Protocols: Use deuterated DMSO for NMR to stabilize tautomeric forms .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formulas (e.g., 7-Bromo derivatives show M⁺ peaks at m/z 245/247/249 with ¹:¹:¹ Br isotope ratios) .
  • X-ray Crystallography: Resolve ambiguous NOE correlations by determining crystal structures, as seen in 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine studies .

Q. What strategies are effective for introducing diverse substituents into the pyrrolo[3,2-d]pyrimidine core?

Answer: Functionalization relies on regioselective reactions:

  • C4 Position: React with amines (e.g., aniline) under reflux to form 4-arylaminoderivatives (e.g., 74% yield using Method A in ) .
  • C5 Position: Ethyl or methyl groups are introduced via alkylation (e.g., iodomethane/NaH in DMF) .
  • C7 Position: Bromination with NBS or CuBr₂, optimized for minimal byproducts .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Answer:

  • Suzuki-Miyaura Coupling: Bromine’s electronegativity activates the C7 position for palladium-catalyzed coupling with aryl boronic acids. Yields >80% are achievable with Pd(PPh₃)₄ and K₂CO₃ in THF .
  • Buchwald-Hartwig Amination: Electron-withdrawing groups (e.g., Cl at C4) enhance reactivity for C-N bond formation .

Properties

IUPAC Name

7-bromo-5H-pyrrolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-4-1-9-5-2-8-3-10-6(4)5/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWPOBAVJBHMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NC=C2N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine
7-Bromo-5H-pyrrolo[3,2-d]pyrimidine

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